1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone
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Overview
Description
1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone is a chemical compound known for its unique structure and properties It belongs to the class of pyrazinones, which are heterocyclic compounds containing a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of benzil with hydrazine hydrate, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl groups in the compound can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
Scientific Research Applications
1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, such as antimicrobial or anticancer agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-hydroxy-3,5-diphenyl-pyrazol-4-ol: This compound shares a similar structure but differs in the position of the hydroxyl group and the presence of a pyrazole ring instead of a pyrazinone ring.
3,5-diphenyl-2-pyrazoline: Another related compound with a pyrazoline ring, differing in the degree of saturation and functional groups.
Uniqueness
1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-hydroxy-3,5-diphenylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16-15(13-9-5-2-6-10-13)17-14(11-18(16)20)12-7-3-1-4-8-12/h1-11,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLNFNVHMLTOJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C(=N2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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